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molecular formula C23H26ClNO3 B8501269 Tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate

Tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate

Cat. No. B8501269
M. Wt: 399.9 g/mol
InChI Key: OLCIRODWJMHAHW-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 20, starting from (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3) and 3-bromo-4-isobutylpyridine (Intermediate 52), the title compound was obtained as a dark orange sticky solid after purification by preparative HPLC.
[Compound]
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]#[CH:17])([CH3:4])([CH3:3])[CH3:2].Br[C:20]1[CH:21]=[N:22][CH:23]=[CH:24][C:25]=1[CH2:26][CH:27]([CH3:29])[CH3:28]>>[C:1]([O:5][C:6](=[O:18])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]#[C:17][C:20]1[CH:21]=[N:22][CH:23]=[CH:24][C:25]=1[CH2:26][CH:27]([CH3:29])[CH3:28])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Three
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#CC=1C=NC=CC1CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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